REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH2:7][CH2:8][N:9]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:10][C:11]=1[NH:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:5])[CH3:2].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C(O)(=O)C>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([CH:6]1[CH2:7][CH2:8][N:9]([C:20]([O:22][C:23]([CH3:26])([CH3:24])[CH3:25])=[O:21])[CH2:10][CH:11]1[NH:12][CH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:5])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1CCN(CC1NCC1=CC=CC=C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Name
|
4 A0
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
32.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
that reaction mixture temperature
|
Type
|
CUSTOM
|
Details
|
remained below 5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the acetic acid
|
Type
|
DISSOLUTION
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Details
|
The crude residue was dissolved in ethyl acetate (125 mL)
|
Type
|
ADDITION
|
Details
|
saturated aqueous NaHCO3 solution (100 mL) was slowly added
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (11.25 g, crude)
|
Type
|
CUSTOM
|
Details
|
The residue was purified (FCC, SiO2, ethyl acetate/hexanes, gradient 0-40%)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C(CN(CC1)C(=O)OC(C)(C)C)NCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.59 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |